molecular formula C14H26N2O B13340557 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol

3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol

Cat. No.: B13340557
M. Wt: 238.37 g/mol
InChI Key: WJVHUMGURGNWTL-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol is a complex organic compound characterized by the presence of a cyclopropylmethyl group attached to a bipiperidin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol typically involves the cyclopropylmethylation of bipiperidin derivatives. One common method includes the use of cyclopropanecarbonitrile, nickel dichloride, and tetrahydrofuran as starting materials. The reaction is carried out under nitrogen protection with sodium borohydride as a reducing agent, maintaining the temperature between 20-45°C for 10-18 hours .

Industrial Production Methods

For industrial production, the synthesis method is scaled up, ensuring the reaction conditions are optimized for safety, efficiency, and cost-effectiveness. The process involves similar reagents and conditions but with enhanced control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biochemical effects. For instance, it may interact with the human androgen receptor, influencing pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
  • 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
  • 2-Acetamido-3-cyclopropylpropanoic acid

Uniqueness

3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group and bipiperidin backbone contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

3-(cyclopropylmethyl)-1-piperidin-4-ylpiperidin-4-ol

InChI

InChI=1S/C14H26N2O/c17-14-5-8-16(13-3-6-15-7-4-13)10-12(14)9-11-1-2-11/h11-15,17H,1-10H2

InChI Key

WJVHUMGURGNWTL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2CN(CCC2O)C3CCNCC3

Origin of Product

United States

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